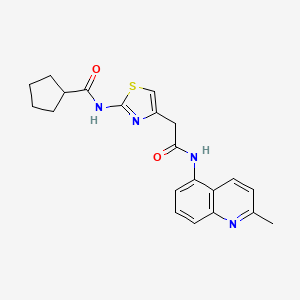

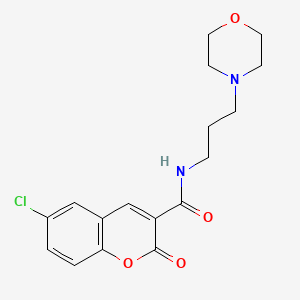

![molecular formula C22H22F3N5O2S B2554921 (1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 2185590-24-1](/img/structure/B2554921.png)

(1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule. It contains several functional groups, including a methoxy group, a benzo[d]thiazol-2-yl group, an azetidin-3-yl group, a piperazin-1-yl group, and a trifluoromethyl group .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

- Synthesis and Antimicrobial Activity : A study by Patel, Agravat, and Shaikh (2011) demonstrated the synthesis of pyridine derivatives, including structures related to your compound of interest, showing variable and modest activity against bacteria and fungi. This suggests potential antimicrobial applications for similar compounds (Patel, Agravat, & Shaikh, 2011).

- Anti-Mycobacterial Chemotypes : Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new chemotype with anti-mycobacterial activity, highlighting its potential in treating tuberculosis with specific compounds showing low cytotoxicity and promising therapeutic indices (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).

Analgesic and Anti-Inflammatory Agents

- Synthesis of Novel Benzodifuranyl and Thiazolopyrimidines : A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) focused on the synthesis of novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities. This research suggests potential pain relief and anti-inflammatory applications for related compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Receptor Binding and Antagonist Activities

- GPR7 Antagonists : Romero et al. (2012) reported the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), highlighting the potential of such compounds in modulating receptor activity with high potency and selectivity (Romero, Hastings, Moningka, Guo, Wang, Di Salvo, Lei, Trusca, Deng, Tong, Terebetski, Ball, & Ujjainwalla, 2012).

Imaging Agents in Parkinson's Disease

- PET Imaging of LRRK2 in Parkinson's Disease : Wang, Gao, Xu, and Zheng (2017) synthesized [11C]HG-10-102-01, a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease, indicating the role of similar compounds in neuroimaging and the study of neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).

Mechanism of Action

Mode of Action

The mode of action would depend on the specific targets of the compound. Generally, these compounds could interact with their targets to modulate their activity, leading to downstream effects .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Benzothiazole and imidazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Many benzothiazole and imidazole derivatives are known to have good bioavailability .

Result of Action

The specific molecular and cellular effects of this compound would depend on its targets and mode of action. Benzothiazole and imidazole derivatives have been found to have a variety of effects, including antimicrobial, anti-inflammatory, and antitumor activities .

properties

IUPAC Name |

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N5O2S/c1-32-16-3-2-4-17-19(16)27-21(33-17)30-12-14(13-30)20(31)29-9-7-28(8-10-29)18-6-5-15(11-26-18)22(23,24)25/h2-6,11,14H,7-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVXEEZNDBDXML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

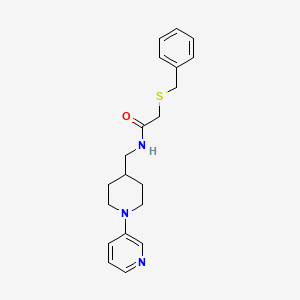

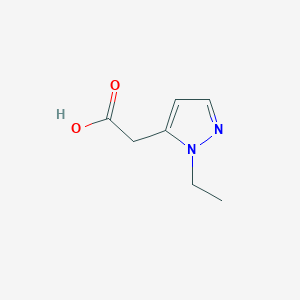

![6-(3-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2554839.png)

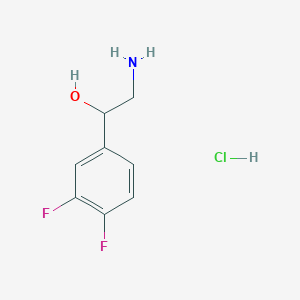

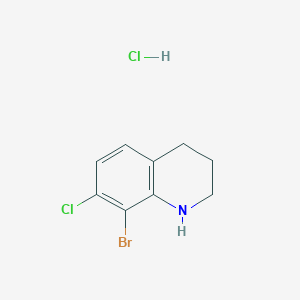

![N-{4-[1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2554843.png)

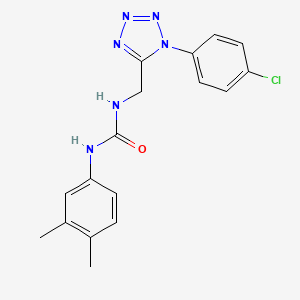

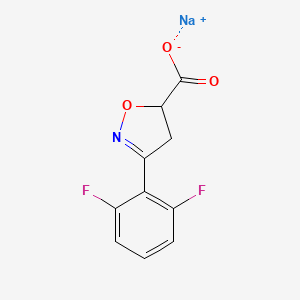

![1,4-dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine-1,4-diium diiodide](/img/structure/B2554855.png)

![1-[(3-methoxypropyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B2554856.png)

![N-benzyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2554857.png)

![N-(3-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2554859.png)